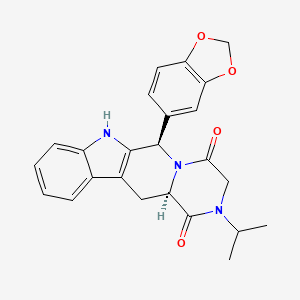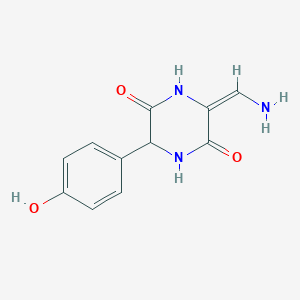![molecular formula C8H7ClF3NO B13436501 1-[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]ethanol](/img/structure/B13436501.png)
1-[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]ethanol is a chemical compound characterized by the presence of a pyridine ring substituted with chloro and trifluoromethyl groups, and an ethanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]ethanol typically involves the introduction of the trifluoromethyl group into the pyridine ring. One common method is the reaction of 2-chloro-6-(trifluoromethyl)pyridine with an appropriate alcohol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of catalytic systems to enhance the reaction rate and yield. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chloro or trifluoromethyl groups.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol moiety can yield 1-[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]acetaldehyde or 1-[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]acetic acid.
Wissenschaftliche Forschungsanwendungen
1-[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]ethanol has several applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the development of materials with specific properties, such as increased stability or reactivity.
Wirkmechanismus
The mechanism of action of 1-[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]ethanol involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the trifluoromethyl group enhances the compound’s ability to form strong interactions with proteins, which can lead to increased potency and selectivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-6-(trifluoromethyl)pyridine: Lacks the ethanol moiety but shares the pyridine ring with chloro and trifluoromethyl substitutions.
1-[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]methanol: Similar structure but with a methanol group instead of ethanol.
2,6-Dichloro-3-(trifluoromethyl)pyridine: Contains two chloro groups and a trifluoromethyl group on the pyridine ring.
Uniqueness
1-[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]ethanol is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both chloro and trifluoromethyl groups enhances its reactivity and ability to interact with biological targets, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C8H7ClF3NO |
|---|---|
Molekulargewicht |
225.59 g/mol |
IUPAC-Name |
1-[2-chloro-6-(trifluoromethyl)pyridin-3-yl]ethanol |
InChI |
InChI=1S/C8H7ClF3NO/c1-4(14)5-2-3-6(8(10,11)12)13-7(5)9/h2-4,14H,1H3 |
InChI-Schlüssel |
YRZVYDSIKQJDLA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=C(N=C(C=C1)C(F)(F)F)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(2R,3S,4R,5R)-3,4-diacetyloxy-6-hydroxy-5-(phenylmethoxycarbonylamino)oxan-2-yl]methyl acetate](/img/structure/B13436421.png)


![4,4''-(1,2-Diphenyl-1,2-ethenediyl)bis[4'-bromo-1,1'-biphenyl]](/img/structure/B13436435.png)

![8-Bromo-6-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13436457.png)
![5-(methylsulfinylmethyl)-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one](/img/structure/B13436463.png)
![[5-Chloro-2-[(isopropylsulfonyl]phenyl]-hydrazine](/img/structure/B13436464.png)


![(8R,9R,13S,14R,17S)-17-ethynyl-1,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13436479.png)

